3-amino-1-benzyl-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
3-amino-1-benzyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-14-12-8-4-5-9-13(12)17(15(14)18)10-11-6-2-1-3-7-11/h1-9,14H,10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAOYMFECOMDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225291 | |
| Record name | 3-Amino-1,3-dihydro-1-(phenylmethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025736-33-7 | |
| Record name | 3-Amino-1,3-dihydro-1-(phenylmethyl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025736-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1,3-dihydro-1-(phenylmethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Component Reaction with N-Benzylisatin
The three-component reaction of N-benzylisatin , activated acetylenic compounds (e.g., dimethyl acetylenedicarboxylate), and alkyl bromides in aqueous media provides a direct route to indole-2-one scaffolds. Triphenylphosphine acts as a catalyst, facilitating the formation of the indole core.
Procedure :
- N-Benzylisatin (1.0 equiv), dimethyl acetylenedicarboxylate (1.2 equiv), and benzyl bromide (1.5 equiv) are combined in water.
- Triphenylphosphine (0.2 equiv) is added, and the mixture is stirred at 80°C for 12 hours under microwave irradiation.
- The product is isolated via extraction with ethyl acetate and purified by column chromatography (hexane/ethyl acetate, 7:3).
Yield : 68–75%
Advantages :
- Single-pot synthesis reduces intermediate isolation.
- Microwave irradiation enhances reaction efficiency.
Michael Addition-Cyclization Cascades
Reaction of 2-Indolylmethyl Acetates with α-Amino Acids
This method leverages the reactivity of 2-indolylmethyl acetates with α-amino acid methyl esters under basic conditions. The process involves:
- In situ generation of a 2-methide-2H-indole intermediate.
- Michael addition of the amino acid ester.
- Intramolecular cyclization to form the target compound.
Optimized Conditions :
- Solvent : Acetonitrile
- Base : Potassium carbonate (2.0 equiv)
- Temperature : 120°C
- Time : 18 hours
Example :
Reaction of 2-((1H-indol-2-yl)methyl) acetate with L-phenylalanine methyl ester yields 3-amino-1-benzyl-2,3-dihydro-1H-indol-2-one in 73% yield.
Side Products :
Competitive aza-Michael addition may produce dimeric byproducts (e.g., 2-((1H-indol-2-yl)methyl)-3-benzyl derivatives), necessitating careful chromatographic separation.
Hydrazone Allylation and Cyclization
Indium-Mediated Allylation of N-Boc Hydrazones
This two-step approach involves:
- Synthesis of N-Boc Hydrazones :
- Allylation and Cyclization :
Yield : 51–58%
Challenges :
- Requires strict anhydrous conditions.
- Palladium catalysts increase cost but improve regioselectivity.
Comparative Analysis of Synthetic Methods
Key Insights :
- Multi-component reactions are optimal for large-scale synthesis due to operational simplicity.
- Michael addition-cyclization offers higher yields but requires precise control to minimize side reactions.
Structural Characterization and Validation
Critical spectroscopic data for this compound:
Chemical Reactions Analysis
3-amino-1-benzyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-1-benzyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-amino-1-benzyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
Key Observations :
- Anticancer Activity : Compound V () demonstrates exceptional potency (GI50 < 0.01 μM) due to its bulky heterocyclic substituents at C3, which likely enhance target binding .
- Substituent Effects: The introduction of electron-withdrawing groups (e.g., bromo, chloro) at C5 increases cytotoxicity, while hydrophilic groups like amino or hydroxyimino improve solubility and bioavailability .
- Stereochemical Influence : Asymmetric synthesis methods, such as proline-catalyzed reactions, enable the creation of quaternary stereocenters (e.g., in hinckdentine A intermediates), which are absent in the target compound but highlight structural flexibility in the indolin-2-one class .
Pharmacological and Antimicrobial Profiles
Anticancer Mechanisms
Compound V () exhibits nanomolar-level GI50 values across multiple cancer cell lines, suggesting broad-spectrum activity. Its mechanism may involve inhibition of tubulin polymerization or kinase pathways, common targets for indole derivatives . In contrast, the target compound’s amino and benzyl groups may favor interactions with ATP-binding pockets in kinases, though specific data are lacking in the provided evidence.
Antimicrobial Activity
coli, indicating selectivity for Gram-positive bacteria. The amino group in this compound could similarly enhance membrane permeability or disrupt bacterial enzymes .
Biological Activity
3-Amino-1-benzyl-2,3-dihydro-1H-indol-2-one is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an indole ring system with an amino group and a benzyl substituent, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of indole derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 1 μg/mL |
| Indole derivatives | Escherichia coli | 0.98 μg/mL |
| Indole derivatives | Mycobacterium smegmatis | 3.90 μg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .
Anticancer Activity
Research has also indicated that this compound exhibits cytotoxic effects on cancer cells. In vitro studies have demonstrated:
- Significant antiproliferative activity against various cancer cell lines.
For example:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 7.01 |
| MCF-7 | 14.31 |
These results suggest that the compound can effectively inhibit the growth of cancer cells and may warrant further investigation for therapeutic use in oncology .
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several indole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Among these, compounds with structural similarities to this compound showed promising results with low MIC values, indicating strong potential for clinical application in treating bacterial infections .
Case Study 2: Anticancer Screening
Another investigation assessed the cytotoxicity of various indole derivatives on A549 lung cancer cells. The study found that compounds related to this compound exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
